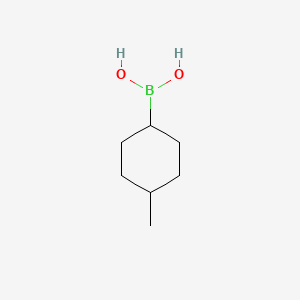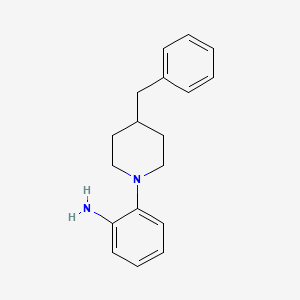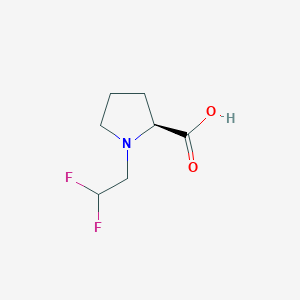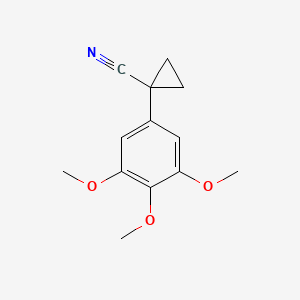
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a versatile small molecule scaffold with the chemical formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3,5-dimethoxyphenyl group. It is primarily used in research and development due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring is achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Análisis De Reacciones Químicas
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups such as halogens or amines using appropriate reagents like halogenating agents or amines[][3].
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to anticancer effects .
Comparación Con Compuestos Similares
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
1-(2,3-Dimethoxyphenyl)cyclopropanecarboxylic acid: Another similar compound with different substitution positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-9-5-8(6-10(7-9)16-2)12(3-4-12)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
GHYRJDAVVAXCHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2(CC2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


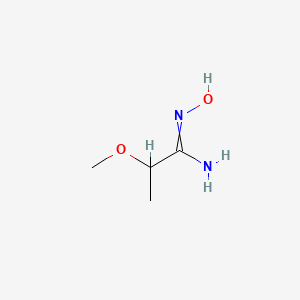

![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)




![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
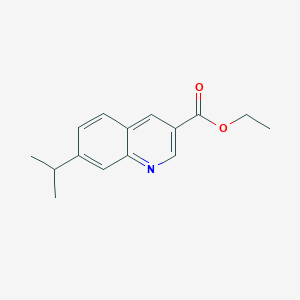
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)
